N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide is a compound that features a pyrrolidine ring attached to a biphenyl structure through a carbonothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with pyrrolidine and a thiocarbonyl reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or a thioether.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity. The carbonothioyl group can form covalent bonds with nucleophilic sites in enzymes, leading to irreversible inhibition .
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidin-2-one: A compound with a similar pyrrolidine ring but different functional groups.
N-phenyldihydro-1H-pyrrol-2-one: Another related compound with a pyrrolidinone structure.
4-(pyrrolidin-1-yl)benzonitrile: A compound with a pyrrolidine ring attached to a benzonitrile group.
Uniqueness
N-(1-pyrrolidinylcarbothioyl)[1,1'-biphenyl]-4-carboxamide is unique due to its combination of a biphenyl structure with a pyrrolidine ring and a carbonothioyl linkage.
Properties
Molecular Formula |
C18H18N2OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-phenyl-N-(pyrrolidine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C18H18N2OS/c21-17(19-18(22)20-12-4-5-13-20)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,21,22) |
InChI Key |
HGLGFZOLJWUWMY-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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